N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

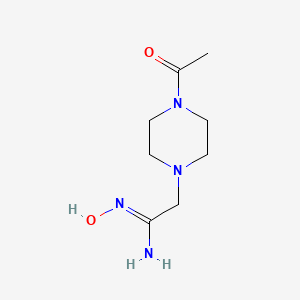

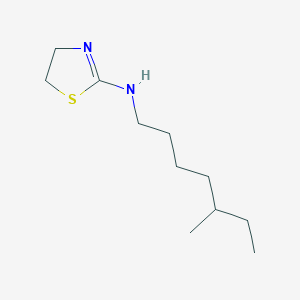

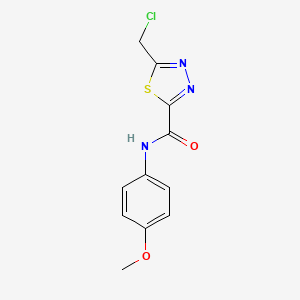

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. It also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan derivative .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as 2,5-dimethylfuran have been used in Diels–Alder reactions with ethylene to produce p-xylene .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

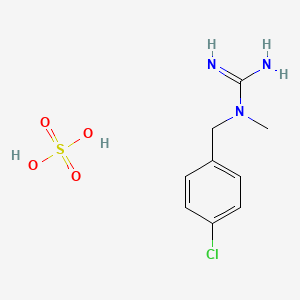

The synthesis of new pyrazoline benzene sulfonamides has been explored for their potential biological activities. These compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). Although these compounds demonstrated lower tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, trimethoxy derivatives showed more selectivity than dimethoxy derivatives in cytotoxicity assays. Specifically, compound 6 exhibited the highest tumor selectivity values among the series, making it a lead molecule for further investigations. All synthesized compounds also showed significant carbonic anhydrase inhibitory activity, surpassing that of the reference compound acetazolamide, with inhibition constants ranging from 26.5 to 55.5 nM against hCA I and 18.9 to 28.8 nM against hCA II, respectively (Kucukoglu et al., 2016).

Antiproliferative and Antimicrobial Effects

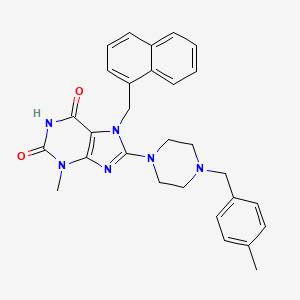

Pyrazole-sulfonamide derivatives have also been designed and synthesized to evaluate their antiproliferative activities against various cell lines, including HeLa and C6. The studies revealed cell-selective effects against rat brain tumor cells (C6), with some compounds showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. Moreover, these compounds have been assessed for their antimicrobial activities, indicating their potential as therapeutic agents in combating bacterial and fungal infections (Mert et al., 2014).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

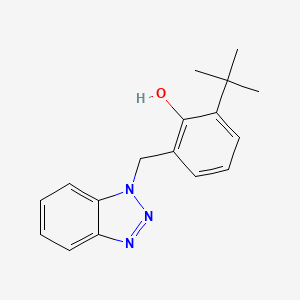

Further studies have incorporated pyrazoline and sulfonamide pharmacophores in a single molecule, demonstrating potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibited low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors with enhanced therapeutic profiles (Ozmen Ozgun et al., 2019).

Propiedades

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-9-8-13(12(4)22-9)14(19)6-7-16-23(20,21)15-10(2)17-18(5)11(15)3/h8,14,16,19H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCEXRLMDNBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(N(N=C2C)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578944.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578949.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)